molecular formula C8H7BrN2O3 B1406302 7-Bromo-5-nitro-3-hydroxyindoline CAS No. 1707572-77-7

7-Bromo-5-nitro-3-hydroxyindoline

Cat. No. B1406302
CAS RN: 1707572-77-7
M. Wt: 259.06 g/mol
InChI Key: GVVZGKQCCDWUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-nitro-3-hydroxyindoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of the indoline family and has been found to exhibit interesting biological properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 7-Bromo-5-nitro-3-hydroxyindoline is not yet fully understood. However, it has been found to interact with proteins in a specific manner, suggesting that it may act as an allosteric modulator of protein function. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 7-Bromo-5-nitro-3-hydroxyindoline has a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including tyrosine kinases, which are involved in various cellular processes. This compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Bromo-5-nitro-3-hydroxyindoline in lab experiments is its specificity for certain proteins. This makes it a useful tool for studying protein-ligand interactions in vitro. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 7-Bromo-5-nitro-3-hydroxyindoline. One area of interest is the development of new fluorescent probes based on this compound, which could be used for the detection of other biomolecules. Another potential direction for research is the development of new cancer therapies based on the apoptotic effects of this compound. Finally, further investigation is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.

Scientific Research Applications

The potential applications of 7-Bromo-5-nitro-3-hydroxyindoline in scientific research are vast and varied. One of the most significant areas of research involves its use as a fluorescent probe for the detection of protein-ligand interactions. This compound has been found to bind to proteins in a specific manner, making it a useful tool for studying protein-protein interactions in vitro.

properties

IUPAC Name

7-bromo-5-nitro-2,3-dihydro-1H-indol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c9-6-2-4(11(13)14)1-5-7(12)3-10-8(5)6/h1-2,7,10,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVZGKQCCDWUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(N1)C(=CC(=C2)[N+](=O)[O-])Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-nitro-3-hydroxyindoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-5-nitro-3-hydroxyindoline
Reactant of Route 2
7-Bromo-5-nitro-3-hydroxyindoline
Reactant of Route 3
Reactant of Route 3
7-Bromo-5-nitro-3-hydroxyindoline
Reactant of Route 4
7-Bromo-5-nitro-3-hydroxyindoline
Reactant of Route 5
Reactant of Route 5
7-Bromo-5-nitro-3-hydroxyindoline
Reactant of Route 6
Reactant of Route 6
7-Bromo-5-nitro-3-hydroxyindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.